4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine
Overview
Description
5-chloro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6H4ClN3 .
Synthesis Analysis
The production method for 5-chloro-1H-benzo[d][1,2,3]triazole uses 4-chloro-2-nitroaniline as raw material .Molecular Structure Analysis
The molecular structure of 5-chloro-1H-benzo[d][1,2,3]triazole is represented by the formula C6H4ClN3 .Chemical Reactions Analysis
5-chloro-1H-benzo[d][1,2,3]triazole is used in organic synthesis .Physical And Chemical Properties Analysis
The molar mass of 5-chloro-1H-benzo[d][1,2,3]triazole is 153.57. It has a density of 1.3647 (rough estimate) and a melting point of 157-159 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
- Amine Exchange Reactions : This compound is involved in amine exchange reactions, forming products like acetate and propanoate ion associates, detectable in solutions like DMSO-d6. It's used in the study of chemical reactions and molecular structures (Sun Min’yan’ et al., 2010).
- Microwave Irradiative Cyclocondensation : Employed in the synthesis of triazine linked heterocyclics, demonstrating its versatility in the formation of complex organic structures (P. P. Deohate & Roshani S. Mulani, 2020).
- Antitumor and Antimicrobial Potential : This chemical is a precursor in the synthesis of compounds with antitumor and antimicrobial properties, highlighting its significance in pharmaceutical research (D. J. Collins, T. Hughes, & W. Johnson, 2000).
Pharmacological Applications
- Cytotoxic Activity and QSAR Studies : The compound plays a role in the synthesis of derivatives with significant cytotoxic activity against cancer cell lines, and is used in QSAR (Quantitative Structure-Activity Relationships) studies (Łukasz Tomorowicz et al., 2020).
Material Science and Engineering
- Condensing Agent in Material Synthesis : Used as a condensing agent for the formation of amides and esters, indicating its role in material science and chemical engineering (M. Kunishima et al., 1999).
Molecular and Structural Chemistry
- Crystal and Molecular Structure Studies : This compound is integral in studying the crystal and molecular structures of various synthesized chemicals, aiding in understanding the properties and behaviors of new chemical entities (L. Odell et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-23-16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-22-7-9(12(8)10)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTCGMGLTQPTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=C(C=C3COCC4=C3C2=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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